molecular formula C38H62N6O9 B1383628 Boc-(Lys9)-Neurotensin (9-13)-methyl ester CAS No. 89545-20-0

Boc-(Lys9)-Neurotensin (9-13)-methyl ester

Cat. No.: B1383628
CAS No.: 89545-20-0
M. Wt: 746.9 g/mol
InChI Key: AUHQZSDJRFBFIE-RKIKPYJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-(Lys9)-Neurotensin (9-13)-methyl ester is a synthetic peptide derivative. It is a modified form of the neurotensin peptide, which is a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The modification involves the addition of a tert-butyloxycarbonyl (Boc) protecting group to the lysine residue at position 9 and the esterification of the carboxyl group at the C-terminus.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-(Lys9)-Neurotensin (9-13)-methyl ester typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added sequentially using standard Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The Boc protecting group is introduced to the lysine residue at position 9 during the synthesis. After the peptide chain is assembled, the peptide is cleaved from the resin, and the C-terminal carboxyl group is esterified to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

Boc-(Lys9)-Neurotensin (9-13)-methyl ester can undergo various chemical reactions, including:

    Deprotection Reactions: Removal of the Boc protecting group under acidic conditions.

    Hydrolysis: Ester hydrolysis to convert the methyl ester back to the carboxylic acid.

    Amidation: Formation of amide bonds with other peptides or proteins.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

    Hydrolysis: Basic conditions, such as sodium hydroxide (NaOH), can be used for ester hydrolysis.

    Amidation: Carbodiimides, such as N,N’-dicyclohexylcarbodiimide (DCC), are used for amide bond formation.

Major Products Formed

    Deprotected Peptide: Removal of the Boc group yields the free lysine residue.

    Carboxylic Acid: Hydrolysis of the methyl ester yields the carboxylic acid form of the peptide.

    Amide-linked Peptides: Amidation reactions yield peptides linked via amide bonds.

Scientific Research Applications

Boc-(Lys9)-Neurotensin (9-13)-methyl ester has several scientific research applications:

    Neuroscience: Used to study the role of neurotensin in neurotransmission and neuromodulation.

    Pharmacology: Investigated for its potential therapeutic effects in conditions such as schizophrenia, pain, and cancer.

    Biochemistry: Utilized in the study of peptide-protein interactions and receptor binding.

    Drug Development: Explored as a lead compound for developing neurotensin receptor agonists or antagonists.

Mechanism of Action

The mechanism of action of Boc-(Lys9)-Neurotensin (9-13)-methyl ester involves its interaction with neurotensin receptors (NTS1, NTS2, and NTS3). Upon binding to these receptors, the peptide can modulate various signaling pathways, including the activation of phospholipase C, the release of intracellular calcium, and the activation of protein kinase C. These pathways contribute to the peptide’s effects on neurotransmission, pain modulation, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Neurotensin (8-13): A shorter fragment of neurotensin with similar biological activity.

    Neurotensin (1-13): The full-length neurotensin peptide.

    Neurotensin Analogues: Modified peptides with alterations in amino acid sequence or chemical modifications.

Uniqueness

Boc-(Lys9)-Neurotensin (9-13)-methyl ester is unique due to its specific modifications, which enhance its stability and bioavailability. The Boc protecting group and methyl ester modification provide resistance to enzymatic degradation, making it a valuable tool for research and potential therapeutic applications.

Properties

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46)/t24-,27-,28-,29-,30-,31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHQZSDJRFBFIE-RKIKPYJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)OC)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H62N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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